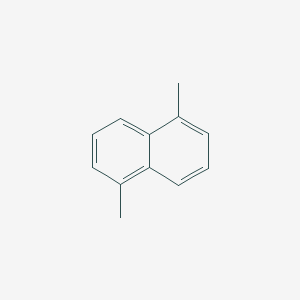

1,5-Dimethylnaphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBCEWUYXVGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060351 | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

571-61-9 | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60CM3233U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Preparation Routes for 1,5 Dimethylnaphthalene and Its Derivatives

Classic Synthetic Approaches to 1,5-Dimethylnaphthalene

The industrial production of this compound often relies on a series of well-established chemical transformations, starting from readily available feedstocks. These methods are designed to build the naphthalene (B1677914) core and introduce the methyl groups in the desired positions.

Multi-step Synthesis via Dimethyltetralin Intermediates

A prominent pathway to this compound involves a multi-step process that begins with the alkenylation of o-xylene (B151617) with butadiene. wikipedia.orgjuniperpublishers.com This reaction, often catalyzed by a sodium-potassium alloy, yields 5-(ortho-tolyl)pent-2-ene. wikipedia.org The subsequent step is an intramolecular cyclization of this intermediate to form 1,5-dimethyltetralin (B1199045). wikipedia.orgjuniperpublishers.comgoogle.com This cyclization is typically acid-catalyzed, with zeolite catalysts being effective for this transformation. juniperpublishers.com The final step in this sequence is the dehydrogenation of 1,5-dimethyltetralin to produce this compound. wikipedia.orggoogle.com

This synthetic route is part of a broader strategy aimed at producing 2,6-dimethylnaphthalene (B47086), a valuable monomer for high-performance polymers. wikipedia.org The initial formation of this compound is a key intermediate step, which is then subjected to isomerization to obtain the desired 2,6-isomer. wikipedia.org

Dehydrogenation Reactions in this compound Synthesis

Dehydrogenation is a crucial step in converting saturated or partially saturated precursors into the aromatic this compound. The dehydrogenation of 1,5-dimethyltetralin is a common method to achieve this. wikipedia.orggoogle.comgoogleapis.com This reaction is typically performed in the liquid phase at elevated temperatures, for instance, at 400°C and 200 psig. juniperpublishers.com

The choice of catalyst is critical for the efficiency of the dehydrogenation process. Noble metal catalysts, such as a mixture of platinum and rhodium on an alumina (B75360) support, have been shown to be highly effective, achieving both high conversion and selectivity in the range of 99%. juniperpublishers.com Other suitable catalysts include noble metals on active carbon or alumina supports, containing up to 15% by weight of the noble metal. google.com

Isomerization Strategies for Targeted Dimethylnaphthalene Production

While this compound is a target molecule in itself for certain applications, it also serves as a key intermediate in the production of other dimethylnaphthalene isomers, most notably 2,6-dimethylnaphthalene. wikipedia.orgresearchgate.net Isomerization reactions are therefore a critical component of synthetic strategies aimed at producing a specific isomer in high yield.

The isomerization of this compound to 2,6-dimethylnaphthalene is typically carried out over acidic catalysts, such as zeolites. researchgate.net A study on the liquid-phase isomerization of this compound found that H-beta zeolite was an effective catalyst for this transformation. researchgate.net The reaction proceeds through a series of steps, with the initial isomerization product being 1,6-dimethylnaphthalene (B47092), which then further isomerizes to the desired 2,6-dimethylnaphthalene. researchgate.net The process can be influenced by both thermodynamic equilibrium and kinetic control. researchgate.net The isomerization is often conducted at elevated temperatures, for example, at 250°C and 75 psig. juniperpublishers.com

Preparation of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold opens up possibilities for creating a wide range of derivatives with tailored properties for various applications.

Synthesis of Nitro-1,5-dimethylnaphthalenes

The nitration of this compound and its derivatives has been investigated to produce polynitro compounds. rsc.org Studies have explored the nitration of 1,5-dimethyl-4-nitronaphthalene (B14694887) in different media, leading to the preparation of several new polynitro-1,5-dimethylnaphthalenes. rsc.org Aromatic nitration is a classic electrophilic aromatic substitution reaction where a nitro group (-NO2) replaces a hydrogen atom on the aromatic ring. jmaterenvironsci.com

Approaches to Halogenated this compound Analogues

The synthesis of halogenated derivatives of this compound can be achieved through various methods. One approach involves the radical bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator like AIBN under light irradiation. whiterose.ac.uk This method can be controlled to avoid over-bromination of the methyl groups. whiterose.ac.uk

Synthesis of Oxygenated Derivatives of this compound

The introduction of oxygen-containing functional groups to the this compound (1,5-DMN) core is a critical step for producing valuable chemical intermediates, such as dicarboxylic acids, which are precursors to polymers and other materials. The primary method for synthesizing these oxygenated derivatives is through the controlled oxidation of the methyl groups on the naphthalene ring.

A significant oxygenated derivative is 1,5-naphthalenedicarboxylic acid (1,5-NDA). Its synthesis is typically achieved via the liquid-phase catalytic oxidation of 1,5-DMN. google.com This process involves reacting 1,5-DMN with a source of molecular oxygen in a specialized solvent and catalyst system. The reaction is generally conducted at elevated temperatures, ranging from approximately 100°C to 260°C. google.com

The catalyst system is crucial for the reaction's success and typically comprises cobalt, manganese, and bromine components. google.com The solvent system usually consists of a monocarboxylic acid, such as acetic acid, mixed with water. google.com The precise ratios of the catalyst components and the solvent to the 1,5-DMN feedstock are determined empirically to maximize the yield of 1,5-NDA while minimizing the formation of unwanted byproducts. google.com

Following the oxidation step, the resulting 1,5-naphthalenedicarboxylic acid can be further processed. A common subsequent reaction is esterification. For instance, reacting the 1,5-NDA with methanol (B129727) yields dimethyl-1,5-naphthalenedicarboxylate, a monomer used in polymer synthesis. google.com

A related synthetic strategy involves the Claisen rearrangement to produce highly substituted oxygenated naphthalene derivatives. For example, 4,8-diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate has been synthesized in two steps starting from 2,6-dimethyl-1,5-naphthalenediol. mdpi.comscispace.comresearchgate.net This multi-step process begins with the alkylation of the naphthalenediol with allyl bromide, followed by a modified Claisen rearrangement. mdpi.comscispace.com

Table 1: Conditions for Liquid-Phase Oxidation of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Feedstock | This compound (1,5-DMN) | google.com |

| Product | 1,5-Naphthalenedicarboxylic Acid (1,5-NDA) | google.com |

| Catalyst System | Cobalt, Manganese, and Bromine components | google.com |

| Oxygen Source | Molecular Oxygen | google.com |

| Solvent | Monocarboxylic acid (e.g., Acetic Acid) and Water | google.com |

| Temperature Range | ~100°C to 260°C | google.com |

Advanced Synthetic Techniques and Yield Optimization

Advanced synthetic techniques for this compound focus on improving yield, purity, and the efficiency of its conversion into more valuable isomers, such as 2,6-dimethylnaphthalene (2,6-DMN).

One foundational route to 1,5-DMN involves the dehydrogenation of 1,5-dimethyltetralin (1,5-DMT). google.com To optimize the yield and purity of the final 1,5-DMN product, several refinement steps can be integrated into this process. A key optimization strategy is the purification of the starting material; distilling the 1,5-dimethyltetralin to a purity of at least 95% by weight before the dehydrogenation step significantly improves the outcome. google.com Furthermore, after dehydrogenation, the resulting 1,5-DMN can be purified through recrystallization to remove impurities. google.com

A more advanced and alternative method for modifying 1,5-DMN is through reduction using a potassium-graphite intercalate, C8K. huji.ac.il This technique offers an alternative to traditional Birch-type reactions, which often use liquid ammonia. The reduction of this compound with C8K in tetrahydrofuran (B95107) (THF) is conducted under mild conditions and allows for a simpler work-up procedure due to the easy separation of the heterogeneous graphite. huji.ac.il Depending on the reaction conditions, this process can yield dihydro derivatives or, with repeated reductions at higher temperatures (refluxing THF), can lead to dimerized products like 1,2,3,4,1',2',3',4'-octahydro-1,5,1',5'-tetramethyl-3,3'-binaphthyl. huji.ac.il

The isomerization of 1,5-DMN to 2,6-DMN is of significant commercial interest, as 2,6-DMN is a key monomer for high-performance polymers like polyethylenenaphthate (PEN). google.comcore.ac.uk Advanced techniques for this isomerization focus on the use of solid acid catalysts, particularly zeolites. The reaction can be carried out in a slurry reactor using an acidic dealuminated Y-zeolite or a beta zeolite with a low silicon-to-aluminum (Si/Al) ratio. core.ac.ukgoogleapis.com These reactions are typically performed at temperatures between 240°C and 350°C, achieving yields of the desired 2,6-isomer of around 42%. core.ac.uk

Table 2: Overview of Advanced Synthetic and Yield Optimization Techniques

| Technique | Starting Material | Reagents/Catalyst | Conditions | Product/Outcome | Source(s) |

|---|---|---|---|---|---|

| Feedstock Purification | 1,5-Dimethyltetralin (1,5-DMT) | N/A (Distillation) | Purity of at least 95 wt% | Higher purity 1,5-DMN after dehydrogenation | google.com |

| Graphite Intercalate Reduction | This compound | C8K, Tetrahydrofuran (THF) | 0°C to reflux | Dihydro or dimerized derivatives | huji.ac.il |

| Zeolite-Catalyzed Isomerization | this compound | Acidic Y-zeolite or Beta zeolite | 240-350°C, Slurry reactor | 2,6-Dimethylnaphthalene | core.ac.ukgoogleapis.com |

Iii. Chemical Reactivity and Reaction Mechanisms of 1,5 Dimethylnaphthalene

Electrophilic Aromatic Substitution Reactions of 1,5-Dimethylnaphthalene

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like this compound. stackexchange.comquora.com The naphthalene (B1677914) ring system is generally more reactive than benzene (B151609) towards electrophiles. The directing effects of the two methyl groups and the inherent reactivity of the naphthalene nucleus determine the position of substitution. In naphthalene, the α-positions (1, 4, 5, 8) are kinetically favored over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed by attack at an α-position is better stabilized by resonance. grafiati.com In this compound, the methyl groups are activating and direct incoming electrophiles primarily to the ortho and para positions. However, the peri-positions (4 and 8) are subject to significant steric hindrance from the existing methyl groups at positions 5 and 1, respectively. This interplay of electronic and steric effects governs the regioselectivity of these reactions.

The nitration of naphthalenes can proceed through different mechanisms, including electrophilic attack by the nitronium ion (NO₂⁺) or charge-transfer processes. thieme-connect.comcore.ac.uk The specific mechanism and resulting product distribution can be highly dependent on the reaction conditions.

In nitrous acid-catalyzed nitration, the kinetics for this compound differ from those of unsubstituted naphthalene. The reaction with this compound does not exhibit a second-order dependency on the aromatic substrate, which is observed with naphthalene. libretexts.org This difference is attributed to the relative difficulty in forming dimer radical cations, {(ArH)₂˙⁺}, for the more sterically hindered this compound. libretexts.org

Photochemical nitration of this compound with tetranitromethane involves a charge-transfer mechanism. orgoreview.com Irradiation of the charge-transfer complex formed between this compound and tetranitromethane leads to a triad (B1167595) consisting of the this compound radical cation, nitrogen dioxide, and the trinitromethanide ion. orgoreview.com In dichloromethane (B109758), this reaction yields a variety of adducts. However, when the photolysis is conducted in the presence of trifluoroacetic acid, adduct formation is suppressed, and the reaction shows high regioselectivity, forming 1,5-dimethyl-4-nitronaphthalene (B14694887) in near-quantitative yield. orgoreview.com The primary site of nitration is the C4 position, which is an activated, sterically accessible α-position.

Table 1: Regioselectivity in the Nitration of this compound

| Reagent/Conditions | Major Product | Mechanism/Notes |

|---|---|---|

| Tetranitromethane / hv, CH₂Cl₂, Trifluoroacetic Acid | 1,5-Dimethyl-4-nitronaphthalene orgoreview.com | Proceeds via a charge-transfer mechanism involving the this compound radical cation. The acid suppresses adduct formation. orgoreview.com |

| Nitrous Acid / Trifluoroacetic Acid | Not specified | Kinetics suggest a mechanism that does not involve dimer radical cations, unlike unsubstituted naphthalene. libretexts.org |

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, allows for the introduction of alkyl and acyl groups onto the aromatic ring. sigmaaldrich.comrsc.org The reaction typically employs an alkyl or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org

Alkylation: Friedel-Crafts alkylation is often complicated by issues such as carbocation rearrangements and polysubstitution, as the newly added alkyl group further activates the ring. sigmaaldrich.comrsc.org For this compound, alkylation is expected to occur at the vacant α- (4, 8) or β- (2, 3, 6, 7) positions. While the α-positions are electronically favored, they are sterically hindered by the peri-methyl groups. grafiati.com Therefore, substitution with bulky alkyl groups would likely favor the less hindered β-positions (2, 3, 6, 7). Under strongly acidic conditions, isomerization of the dimethylnaphthalene skeleton itself can occur, for instance, converting this compound to the thermodynamically more stable 2,6-dimethylnaphthalene (B47086). orgoreview.com

Acylation: Friedel-Crafts acylation is generally more straightforward than alkylation because the resulting ketone is deactivated, preventing further substitution. sigmaaldrich.com Studies on the closely related 1,8-dimethylnaphthalene (B165263) provide insight into the expected regioselectivity for the 1,5-isomer. google.com Acylation of 1,8-dimethylnaphthalene yields a mixture of products resulting from substitution at the 2-, 3-, and 4-positions. google.com Furthermore, methyl migration was observed, leading to acetylated 1,7-dimethylnaphthalene (B47104) derivatives. google.com By analogy, the acylation of this compound is predicted to yield a mixture of isomers, with the acyl group entering at the 2-, 3-, and 4-positions.

Table 2: Predicted Products from the Acylation of this compound

| Predicted Product | Position of Acylation | Rationale |

|---|---|---|

| 2-Acyl-1,5-dimethylnaphthalene | β-position | Electronically activated position, less sterically hindered than the α-positions. |

| 3-Acyl-1,5-dimethylnaphthalene | β-position | Electronically activated position, less sterically hindered than the α-positions. |

| 4-Acyl-1,5-dimethylnaphthalene | α-position | Electronically favored α-position, but subject to peri-steric hindrance from the C5-methyl group. |

| Acyl-1,7-dimethylnaphthalenes | - | Potential product arising from methyl migration under strong Lewis acid conditions, as observed with the 1,8-isomer. google.com |

The halogenation of this compound has been investigated, particularly its bromination. The reaction of this compound with bromine in the presence of an iron catalyst results in a mixture of both mono- and di-substituted products. solubilityofthings.com The primary monobrominated isomers formed are 2-bromo-1,5-dimethylnaphthalene, 3-bromo-1,5-dimethylnaphthalene, and 4-bromo-1,5-dimethylnaphthalene. solubilityofthings.com

The distribution of these isomers is notably dependent on the quantity of the iron catalyst used. solubilityofthings.com Specifically, a decrease in the amount of catalyst leads to an increase in the proportion of 2-bromo-1,5-dimethylnaphthalene in the product mixture. solubilityofthings.com In addition to monobromination, several dibromo-1,5-dimethylnaphthalenes are also formed, including the 2,6-, 2,7-, and 3,7-isomers. solubilityofthings.com

Kinetic studies of the bromination in aqueous acetic acid reveal that the mechanism can deviate from the typical SEAr pathway where the initial attack of the electrophile is solely rate-determining. rsc.org For this compound, the subsequent step of proton loss can be partially rate-controlling, a phenomenon not observed in the bromination of many other naphthalene derivatives like 2,3-dimethylnaphthalene. rsc.org

Table 3: Isomer Distribution in the Bromination of this compound with Br₂/Fe

| Product Class | Isomers Formed | Observation |

|---|---|---|

| Monobromo-1,5-dimethylnaphthalenes | 2-bromo-, 3-bromo-, 4-bromo- solubilityofthings.com | The relative amount of the 2-bromo isomer increases as the catalyst amount decreases. solubilityofthings.com |

| Dibromo-1,5-dimethylnaphthalenes | 2,6-dibromo-, 2,7-dibromo-, 3,7-dibromo- solubilityofthings.com | The relative amount of the 2,6-dibromo isomer increases as the catalyst amount decreases. solubilityofthings.com |

Radical Reactions Involving this compound

Beyond electrophilic substitutions, this compound can participate in reactions involving radical intermediates. These reactions are particularly relevant in photochemical processes and atmospheric chemistry.

The one-electron oxidation of this compound leads to the formation of its corresponding radical cation (ArH˙⁺). google.com This species can be generated through various methods, including photolysis in the presence of an electron acceptor like tetranitromethane or by thermal oxidation with metal trifluoroacetates. orgoreview.comgoogle.com

The this compound radical cation has been detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. google.com EPR studies have shown that the presence of the peri methyl groups at the 1 and 5 positions can interfere with the σ coupling at the 1-position of the naphthalene ring system. grafiati.comgoogle.com The formation of this radical cation is a key intermediate step in certain charge-transfer reactions, such as the photochemical nitration described previously. orgoreview.com In some contexts, these monomeric radical cations can also form dimer radical cations, although this is less favorable for this compound compared to less sterically hindered naphthalenes. libretexts.org

In the atmosphere, polycyclic aromatic hydrocarbons (PAHs) like this compound are subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals during the daytime. The reaction begins with the addition of an OH radical to the aromatic ring, forming an OH-adduct.

The subsequent fate of this adduct is influenced by the atmospheric concentration of nitrogen oxides (NOₓ). The adduct can react with molecular oxygen (O₂) or with nitrogen dioxide (NO₂). The reaction with NO₂ can lead to the formation of nitro-derivatives, such as dimethylnitronaphthalenes (DMNNs). While the yields of these nitro-products can be low (often ≤0.3%), they are significant as many nitro-PAHs are known to be genotoxic. The atmospheric oxidation of naphthalenes is also a known pathway for the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. Therefore, the reaction of this compound with OH radicals contributes to the formation of both potentially harmful chemical species and atmospheric particulate matter.

Nucleophilic Reactions and Meisenheimer Complex Formation

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for arenes, particularly those bearing electron-withdrawing groups. A key feature of many SNAr reactions is the formation of a reaction adduct known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.orgchemeurope.com This complex is a 1:1 adduct formed between an electron-poor aromatic compound and a nucleophile. wikipedia.orgchemeurope.com These species often act as reactive intermediates, though stable and isolable Meisenheimer salts have also been documented. wikipedia.orgchemeurope.com

In the context of this compound, its derivatives, especially polynitro-substituted ones, are susceptible to nucleophilic attack, leading to the formation of Meisenheimer complexes. Research has shown that the reaction of 4-nitro-1,5-dimethylnaphthalene with the hydroxide (B78521) ion leads to such a complex. core.ac.uk Similarly, investigations into polynitro-2,3-dimethylnaphthalenes (isomeric to this compound derivatives) have detailed the formation of Meisenheimer complexes upon reaction with nucleophiles like methoxide (B1231860) and sulfite (B76179) ions. kingston.ac.uk

The formation of these complexes involves the attack of the nucleophile on the electron-deficient aromatic ring, creating a resonance-stabilized anionic σ-complex. nih.gov The negative charge in these intermediates is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro groups. wikipedia.orgchemeurope.com While historically considered essential intermediates in all SNAr reactions, recent evidence suggests that in some cases the reaction may proceed through a concerted pathway without the formation of a stable Meisenheimer intermediate. nih.gov

The general mechanism for the formation of a Meisenheimer complex is depicted below:

Step 1: An electron-rich nucleophile attacks an electron-deficient aromatic ring.

Step 2: A resonance-stabilized, non-aromatic anionic intermediate (the Meisenheimer complex) is formed.

Step 3: The leaving group departs, restoring the aromaticity of the ring to yield the final substitution product.

Cyclization and Coupling Reactions of this compound Derivatives

Derivatives of this compound are versatile precursors in the synthesis of larger, complex polycyclic aromatic structures through various cyclization and coupling reactions. These reactions can proceed through either intermolecular or intramolecular pathways, often dictated by the specific substrate, reaction conditions, and catalysts employed.

Intermolecular coupling reactions involve the formation of bonds between two or more separate molecules. For derivatives of this compound, these reactions are highly influenced by the substrate and the surface on which the reaction occurs.

A study using scanning tunneling microscopy revealed that the methyl groups of 1,5-dibromo-2,6-dimethylnaphthalene (B3028399) can suppress the typical Ullmann-type intermolecular coupling on various metal surfaces (Au(111), Ag(111), and Cu(111)). acs.org This steric hindrance steers the reaction towards different products depending on the substrate:

On Au(111) , the molecules form ordered structures stabilized by intermolecular halogen bonds and desorb above 420 K without coupling. acs.org

On Ag(111) , initial halogen-bonded structures are converted to organometallic structures at 360 K. acs.org

On Cu(111) , organometallic structures form at 300 K and subsequently undergo an intermolecular cyclodehydrogenation reaction above 480 K, creating C–C bonds between debrominated carbons and methyl groups. acs.org This leads to the formation of dibenz[a,h]anthracene (B1670416) derivatives and ultranarrow graphene nanoribbon motifs. acs.org

Another approach involves the photoredox-catalyzed intermolecular dearomatization of naphthalene derivatives. This method uses visible light and an organic photocatalyst to achieve a hydroalkylative dearomatization with α-amino acids, yielding multi-substituted 1,2-dihydronaphthalenes. nih.gov Mechanistic studies suggest this transformation proceeds via a radical-radical coupling pathway. nih.gov

Intramolecular cyclodehydrogenation is a powerful method for creating extended polycyclic aromatic hydrocarbons (PAHs) from specifically designed precursors. This process involves the formation of new carbon-carbon bonds within a single molecule, typically accompanied by the loss of hydrogen atoms.

A notable example is the on-surface synthesis of super-heptazethrene. d-nb.info The molecular precursor, 9,9'-(2,6-dimethylnaphthalene-1,5-diyl)dianthracene, was designed to undergo a thermally induced intramolecular cyclodehydrogenation and oxidative cyclization of its methyl groups on a Au(111) surface. d-nb.info This reaction results in the planar, fully conjugated super-heptazethrene molecule with high yield. d-nb.info The synthesis of the precursor itself involves several steps, starting from the bromination of 2,6-dimethylnaphthalene to create 1,5-dibromo-2,6-dimethylnaphthalene, followed by borylation and a Suzuki coupling reaction to attach the anthracene (B1667546) units. d-nb.info

The table below summarizes the synthetic route for the precursor to super-heptazethrene.

| Step | Starting Material | Reagents/Catalysts | Product | Yield |

|---|---|---|---|---|

| 1 | 2,6-dimethylnaphthalene | Bromine | 1,5-dibromo-2,6-dimethylnaphthalene | Excellent |

| 2 | 1,5-dibromo-2,6-dimethylnaphthalene | Bis(pinacolato)diboron, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), Potassium acetate | 2,2'-(2,6-dimethylnaphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 33% |

| 3 | Product from Step 2 | Anthracene substituents, Tris(dibenzylideneacetone)dipalladium(0), Bis[(2-diphenylphosphino)phenyl] ether | 9,9'-(2,6-dimethylnaphthalene-1,5-diyl)dianthracene | 22% |

Charge-Transfer Complex Formation and Characterization

This compound, as an electron-rich aromatic hydrocarbon, can act as an electron donor to form charge-transfer (CT) or electron-donor-acceptor (EDA) complexes with suitable electron acceptors. psu.edu These complexes are characterized by an intermolecular absorption band, often in the visible region, which is responsible for their color. psu.edu

A well-studied example is the formation of a CT complex between this compound and tetranitromethane. publish.csiro.aupublish.csiro.au The photolysis of this complex initiates an electron transfer, yielding a triad consisting of the this compound radical cation, nitrogen dioxide, and the trinitromethanide ion. publish.csiro.aupublish.csiro.au The subsequent recombination of this triad leads to a variety of products. publish.csiro.aupublish.csiro.au The reaction pathways are influenced by the relative energies of the intermediate delocalized carbon radicals formed after the attack of the trinitromethanide ion at different positions (C1 or C4) of the this compound radical cation. publish.csiro.aupublish.csiro.au

The formation of these adducts can be significantly suppressed by the addition of acid. For instance, when trifluoroacetic acid is added to the dichloromethane solvent, the reaction yields 1,5-dimethyl-4-nitronaphthalene almost quantitatively, instead of the various adducts. publish.csiro.aupublish.csiro.au

The characterization of charge-transfer complexes often involves spectroscopic techniques. UV-Vis spectrophotometry is used to identify the characteristic charge-transfer absorption band and to determine the stoichiometry of the complex, for example, by using the Job method. researchgate.net NMR spectroscopy is another powerful tool used to study the interactions between the donor and acceptor molecules and to determine the equilibrium constants (Kc) for complex formation. researchgate.net

The table below lists some of the products formed from the photolysis of the this compound/tetranitromethane charge-transfer complex. publish.csiro.aupublish.csiro.au

| Product Name | Point of Attack on Radical Cation |

|---|---|

| Epimeric 4,8-dimethyl-1-nitro-4-trinitromethyl-1,4-dihydronaphthalenes | C1 |

| 4,8-dimethyl-r-1-nitro-t-2-trinitromethyl-1,2-dihydronaphthalene | C1 |

| 4,8-dimethyl-t-2-trinitromethyl-1,2-dihydronaphthalen-r-1-ol | C1 |

| Epimeric 1,5-dimethyl-1-nitro-4-trinitromethyl-1,4-dihydronaphthalenes | C4 |

| Nitro cycloadduct | C4 |

| Hydroxy cycloadduct | C4 |

| 4,8-dimethyl-1-nitronaphthalene | - |

Vibrational Spectroscopy: FT-IR and Raman Studies

The vibrational characteristics of this compound (1,5-DMN) have been extensively investigated using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, complemented by theoretical calculations. openscienceonline.comopenscienceonline.com Experimental spectra have been recorded, typically in the 4000–400 cm⁻¹ range for FT-IR and 4000–100 cm⁻¹ for FT-Raman. openscienceonline.comopenscienceonline.com These experimental findings are often interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311+G** level, to achieve unambiguous vibrational assignments for the fundamental frequencies. openscienceonline.comopenscienceonline.com

A detailed normal coordinate analysis (NCA) based on a scaled quantum mechanical (SQM) force field is employed to describe the vibrational modes. openscienceonline.com The comparison between the simulated and experimental spectra provides valuable insights into the accuracy of the computational methods in describing the vibrational behavior of the molecule. openscienceonline.comopenscienceonline.com The total energy distribution (TED) is used to make definitive assignments for all fundamental frequencies. openscienceonline.com

Key vibrational modes for this compound include:

C-H Vibrations: The C-H stretching vibrations of the naphthalene ring and the methyl groups appear in distinct regions of the spectrum.

Ring Vibrations: The characteristic stretching and deformation vibrations of the naphthalene ring system provide a fingerprint for the molecule.

Methyl Group Vibrations: The symmetric and asymmetric stretching and bending modes of the two methyl groups are also identifiable.

Researchers have used these spectroscopic techniques to create a detailed map of the vibrational landscape of 1,5-DMN, which is crucial for its identification and for understanding its molecular structure and bonding. researchgate.netresearchgate.netscilit.com

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Data is illustrative and compiled from typical findings in the field.

| Vibrational Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | DFT/B3LYP (Calculated) |

| C-H stretch (aromatic) | ~3050 | ~3055 | ~3060 |

| CH₃ asymmetric stretch | ~2960 | ~2965 | ~2970 |

| CH₃ symmetric stretch | ~2870 | ~2875 | ~2880 |

| Ring C=C stretch | ~1600 | ~1605 | ~1610 |

| CH₃ asymmetric deformation | ~1450 | ~1455 | ~1460 |

| Ring in-plane deformation | ~1380 | ~1385 | ~1390 |

| C-C stretch | ~1270 | ~1275 | ~1280 |

| Ring breathing mode | Not observed | ~780 | ~785 |

| C-H out-of-plane bend | ~850 | Not observed | ~855 |

Electron Spin Resonance (ESR) Spectroscopy of Radical Species

Electron Spin Resonance (ESR) spectroscopy has been a vital tool for studying the radical cations and anions of this compound. tandfonline.comutexas.edu These radical species are typically generated through methods like oxidation with sulfuric acid or reduction using alkali metals (e.g., potassium) in solvents like dimethoxyethane. utexas.edu

The ESR spectra of these radicals provide detailed information about the distribution of the unpaired electron within the molecule. This is achieved by analyzing the hyperfine splitting constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily the protons of the ring and the methyl groups. utexas.edu

For the this compound radical anion, experimental and theoretical studies have been conducted to determine the methyl proton coupling constants. utexas.edu The delocalization of the unpaired spin density onto the methyl groups is explained by a hyperconjugative mechanism, where the pseudo π-orbitals of the methyl groups interact with the π-orbitals of the aromatic ring. utexas.edu The experimental coupling constants are generally in good agreement with values calculated using simple Hückel molecular orbital (HMO) theory and other computational models. utexas.edu

Table 2: Experimental and Theoretical Methyl Proton Hyperfine Coupling Constants (in Gauss) for Dimethylnaphthalene Anion Radicals Data derived from published research findings. utexas.edu

| Compound | Experimental (G) | Theoretical (Levy's Formula) (G) |

| This compound | 4.41 | 4.65 |

| 1,4-Dimethylnaphthalene | 3.26 | 4.71 |

| 1,8-Dimethylnaphthalene | 4.61 | 4.63 |

| 2,3-Dimethylnaphthalene | 1.69 | 1.82 |

| 2,7-Dimethylnaphthalene | 2.16 | 1.85 |

| 2,6-Dimethylnaphthalene | 1.22 | 1.89 |

Studies on the cation radicals of this compound have also been performed, observing the hyperfine splitting constants to understand their electronic structure. tandfonline.com In some cases, dimer cations can form at lower temperatures, leading to significant changes in the ESR spectrum. tandfonline.com

X-Ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular arrangement.

Single-crystal X-ray diffraction studies have been conducted on this compound and its derivatives. cdnsciencepub.com In contrast to some other disubstituted naphthalenes where steric interactions can cause significant deviation from planarity, the naphthalene ring system in 1,5-disubstituted derivatives like 1,5-dimethoxynaphthalene (B158590) tends to remain largely planar. nih.gov For this compound itself, neutron diffraction studies have provided precise bond lengths and angles. cdnsciencepub.com The steric strain introduced by the peri-methyl groups can lead to minor distortions in the naphthalene core, such as a slight lengthening of certain C-C bonds compared to unsubstituted naphthalene. cdnsciencepub.com

In a derivative like N-[[6-methoxy-5-(trifluoromethyl)thio-1-naphthalenyl]thioxomethyl]-acetamide, the naphthalene ring also shows specific bond length variations influenced by the substituents. cdnsciencepub.com The endocyclic angles fall into different ranges, with those at the bridgehead carbons (C9 and C10) being smaller than the others. cdnsciencepub.com

The way molecules arrange themselves in a crystal lattice is dictated by intermolecular forces. In the crystal structure of derivatives of this compound, various non-covalent interactions play a crucial role. For instance, in the crystal of a nitro-isopropyl-dimethylnaphthalene derivative, molecules are linked by pairs of C-H···π interactions and weak C-H···O interactions. researchgate.net

In the case of 1,5-dimethoxynaphthalene, which serves as a structural analogue, molecules pack in a herringbone arrangement. nih.gov The crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds, forming chains that propagate through the lattice. nih.gov The study of crystal packing helps in understanding how molecular shape influences the solid-state assembly, with comparisons often made to the packing of naphthalene itself. psu.edu These interactions are fundamental in crystal engineering, where the goal is to design solids with specific properties based on predictable intermolecular recognition. bohrium.com

Applications of 1,5 Dimethylnaphthalene in Chemical Industries

High-Performance Solvent

Due to its stable aromatic structure and liquid state at elevated temperatures, 1,5-Dimethylnaphthalene and related naphthalenic intermediates are considered for use as industrial solvents and heat transfer fluids. solubilityofthings.comgoogle.com Its resistance to oxidation and thermal stability make it suitable for high-temperature chemical reactions. solubilityofthings.comcymitquimica.com

Intermediate in Organic Synthesis

The primary application of this compound is as a chemical intermediate in organic synthesis. ontosight.aicymitquimica.com It serves as a starting material for a variety of more complex molecules. For example, it has been used in the preparation of the aldose reductase inhibitor Tolrestat, a pharmaceutical compound. google.com It is also a precursor in the synthesis of dyes and fragrances. solubilityofthings.com Furthermore, its conversion to naphthalenedicarboxylic acids is a key step in producing monomers for polymers. google.com

Production of Advanced Materials

This compound plays a crucial role as a precursor in the production of advanced materials, particularly high-performance polymers. ontosight.ai Although 2,6-DMN is the more common isomer for polymerization, the synthesis pathway often proceeds through 1,5-DMN. wikipedia.org The resulting polymers, such as polyethylene (B3416737) naphthalate (PEN), exhibit excellent thermal stability, strength, and gas barrier properties, making them valuable for applications like food packaging, magnetic recording tapes, and electronic components. google.com Research has also noted the compound's potential in the field of material science for developing organic semiconductors and photovoltaic materials due to its electron-rich structure and electrical properties. solubilityofthings.com

V. Theoretical and Computational Chemistry Studies on 1,5 Dimethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to determine the electronic structure, spectroscopic properties, and reactivity of 1,5-dimethylnaphthalene. These calculations are based on the principles of quantum mechanics and provide a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of many-electron systems. Several studies have utilized DFT to investigate this compound.

Researchers have performed DFT calculations to optimize the molecular geometry of this compound and to predict its vibrational frequencies. For instance, calculations using the B3LYP functional with the 6-311+G** basis set have been used to evaluate the fundamental vibrational frequencies and the intensity of vibrational bands. openscienceonline.comopenscienceonline.com These theoretical spectra have been compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, showing good agreement and aiding in the unambiguous assignment of vibrational modes. openscienceonline.comopenscienceonline.com The optimized geometry is a crucial first step, as it represents the molecule at its lowest energy state on the potential energy surface. openscienceonline.com The absence of imaginary frequencies in these calculations confirms that a true minimum has been found. openscienceonline.com

DFT has also been applied to study the isomerization of this compound to 2,6-dimethylnaphthalene (B47086) catalyzed by acidic beta zeolite. techconnect.org Using the ONIOM(M06-L/6-31G(d,p):UFF) level of theory, the reaction mechanism was found to proceed through three steps: protonation, methyl shift, and proton back-donation. techconnect.org The M06-L density functional was noted for its application in investigating such reactions within the nano-reactor of a zeolite. techconnect.org

Furthermore, DFT calculations have been employed to determine the electronic and nonlinear optical properties of dimethylnaphthalene isomers. The Coulomb-attenuating method, a variant of DFT, has been used to compute static and frequency-dependent electronic (hyper)polarizabilities. nih.gov These studies have shown that the position of the methyl groups significantly affects properties like longitudinal polarizability and first-order hyperpolarizability. nih.gov The computed average electronic polarizability of this compound has been shown to be in the lower range among its isomers. unict.it

Table 1: Calculated Electronic Properties of this compound and Related Isomers

| Isomer | Relative Energy (kcal/mol) | Average Polarizability (<α>, a.u.) |

|---|---|---|

| 1,5-DMN | - | ~145 a.u. |

| 1,8-DMN | +7-8 | Lowest |

| 2,6-DMN | Lowest | Highest |

| 2,7-DMN | Lowest | Highest |

This table presents a qualitative comparison based on findings from multiple DFT studies. unict.itnih.gov 1,8-DMN is the least stable isomer, while 2,6-DMN and 2,7-DMN are the most stable and most polarizable. 1,5-DMN exhibits intermediate stability and lower polarizability.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and its chemical reactivity. Reactivity indices, derived from MO theory and DFT, quantify the propensity of a molecule to undergo chemical reactions.

For this compound, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies of these orbitals and the gap between them provide insights into the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific detailed reactivity indices for this compound are not extensively reported in the provided context, the general principles of MO theory are applied in broader computational studies of dimethylnaphthalene isomers. acs.org These studies often involve calculating global reactivity descriptors such as chemical potential, hardness, and electrophilicity to compare the reactivity of different isomers. semanticscholar.org

The HOMO-LUMO gap is a key parameter that influences the electronic properties and reactivity of a molecule. For this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO.

One study focusing on the on-surface synthesis of a larger molecule derived from a precursor containing a 2,6-dimethylnaphthalene core (structurally related to this compound) reported a very small HOMO-LUMO gap for the final product, suggesting high reactivity. d-nb.info Although this study does not directly report the HOMO-LUMO gap of this compound itself, it highlights the importance of the dimethylnaphthalene framework in tuning electronic properties.

Another study on naphthalene-1,5-diamine derivatives, which share the same naphthalene (B1677914) core, extensively used HOMO-LUMO analysis to evaluate electronic properties for photovoltaic applications. nih.gov This research demonstrated how substitutions on the naphthalene-1,5-diyl core significantly alter the HOMO and LUMO energy levels and the resulting band gap. nih.gov The electronic cloud in the HOMO is largely localized on the naphthalene core, while in the LUMO, a significant portion of the electron density shifts to the acceptor moieties. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for Naphthalene-1,5-diamine Derivatives (eV)

| Compound | EHOMO | ELUMO | Band Gap (ΔE) |

|---|---|---|---|

| ND1 | -6.070 | -2.232 | 3.838 |

| ND2 | -6.042 | -2.175 | 3.867 |

| ND3 | -6.060 | -2.208 | 3.852 |

| ND7 | -5.811 | -1.830 | 3.981 |

This table is based on data for naphthalene-1,5-diamine derivatives (ND1, ND2, ND3, ND7), which share the naphthalene-1,5-diyl core with this compound, illustrating the typical energy ranges and band gaps calculated for this structural family. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, researchers can identify intermediates, transition states, and the energetics of the entire process.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Identifying and characterizing the transition state is a key aspect of understanding reaction mechanisms.

In the study of the isomerization of this compound to 1,6-dimethylnaphthalene (B47092) catalyzed by acidic beta zeolite, the transition state for the initial protonation step (TS_1) was identified. techconnect.org Its geometry was found to be more similar to the resulting intermediate (a dimethylnaphthalenonium ion) than the initial reactant complex, indicating that the reaction tends to proceed forward. techconnect.org A second transition state (TS_2) was located for the subsequent 1,2-methyl shift, where the methyl group is positioned between the C5 and C6 atoms. techconnect.org

Similarly, in the study of the nitration of related aromatic compounds, transition state structures have been calculated to understand the mechanism and regioselectivity of the reaction. researchgate.net These calculations provide detailed geometric parameters (bond lengths and angles) of the high-energy transition state complex. researchgate.net

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. Mapping the PES allows for the visualization of the entire reaction pathway, including reactants, products, intermediates, and transition states.

For the isomerization of this compound, the PES was mapped to determine the energy barriers and reaction energies for each step. The energy barrier for the initial protonation was calculated to be 11.7 kcal/mol, and the subsequent formation of the dimethylnaphthalenonium ion was endothermic by 5.8 kcal/mol. techconnect.org This type of analysis helps to identify the rate-limiting step of the reaction. techconnect.org

In a related context, PES scans have been performed for the rotation of the methyl group in 1-methylnaphthalene (B46632) to identify the most stable conformation. researchgate.net Such studies are foundational for understanding the conformational dynamics that can influence reactivity. While not specific to this compound, these methods are directly applicable. Calculations of potential energy barriers have also been used to study reorientational motions of molecules like this compound in the solid state. iucr.org

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic properties of this compound. These computational approaches allow for the calculation of vibrational frequencies and intensities, which can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy.

Detailed studies have utilized the B3LYP functional with the 6-311+G** basis set to evaluate the fundamental vibrational frequencies of this compound. openscienceonline.comopenscienceonline.com The calculated spectra are interpreted with the help of normal coordinate analysis (NCA) and total energy distribution (TED) to provide unambiguous vibrational assignments for the fundamental frequencies. openscienceonline.comopenscienceonline.com This comparison between simulated and experimental spectra offers valuable insights into the accuracy of the computational methods for describing vibrational modes. openscienceonline.comopenscienceonline.com

Furthermore, quantum chemical calculations based on DFT have been used to determine the first-order hyperpolarizability, a measure of a molecule's nonlinear optical properties. openscienceonline.comopenscienceonline.com The electronic polarizability of dimethylnaphthalene (DMN) isomers, including the 1,5-isomer, has been systematically studied. nih.gov These studies reveal that the average electronic polarizability is dependent on the positioning of the methyl groups. nih.gov Differences in polarizability among the isomers have been linked to their spectroscopic properties. nih.gov For instance, the first-order hyperpolarizabilities of the β,β-DMN isomers, such as 1,5-DMN, are notably different from each other. nih.gov

Table 1: Selected Theoretically Predicted Vibrational Frequencies for this compound

| Vibrational Mode Description | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP/6-311+G**) |

|---|---|

| C-H Stretch | 3050 - 3150 |

| CH₃ Stretch | 2900 - 3000 |

| Ring C-C Stretch | 1590 - 1630 |

| CH₃ Bending | 1440 - 1470 |

| In-plane C-H Bending | 1000 - 1300 |

| Out-of-plane C-H Bending | 750 - 950 |

| Ring Torsion | < 200 |

Note: This table presents a generalized summary based on typical DFT calculation results for aromatic hydrocarbons and specific findings for DMNs. openscienceonline.comopenscienceonline.comresearchgate.net The exact values can vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensive MD studies focusing exclusively on this compound are not widely documented, it has been included in simulations of more complex systems and in comparative studies of its isomers.

MD simulations have been used to predict the diffusion coefficients of dimethylnaphthalene isomers in supercritical carbon dioxide (scCO₂). aip.org These simulations provide insights into the transport properties of the molecule in different media, which is crucial for understanding its environmental fate and for designing separation processes. aip.org Additionally, this compound has been identified as a component in studies involving molecular dynamics simulations of organic crystals. iucr.org

In a broader context, related isomers like 1,7-dimethylnaphthalene (B47104) have been used as representative molecules for the naphthene aromatic fraction in MD simulations of asphalt (B605645) models. scienomics.com Such simulations, which employ force fields like the Amber Cornell Extension Force Field, are used to predict macroscopic properties like density, glass transition temperature, and viscosity from the interactions at the molecular level. scienomics.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. This compound has been included as a data point in the development of various QSAR models.

One notable application is in the study of cytochrome P450 2A6 inhibitors, where this compound was used in the development of a structure-based QSAR model. cookechem.comchemicalbook.com In such models, molecular descriptors representing the physicochemical properties of the compound are correlated with its inhibitory activity.

Furthermore, QSAR analyses have been applied to the biodegradation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net Studies have shown that the biodegradability of dimethylnaphthalene isomers can be predicted by their electronic polarizability. nih.gov A strong linear relationship has been found between the computed average electronic polarizability of DMN isomers and the experimentally observed first-order biomass-normalized rate coefficient, a key parameter in biodegradation. nih.gov This suggests that inductive and dispersive interactions, which are captured by polarizability, play a fundamental role in the biodegradation process of these compounds. nih.gov The predicted polarizabilities have shown good linear relationships with experimental biodegradation rates, confirming the importance of these interactions. nih.gov

Vi. Environmental Chemistry and Fate of 1,5 Dimethylnaphthalene

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 1,5-dimethylnaphthalene, which exists predominantly in the gas phase, is subject to degradation by chemical reactions initiated by sunlight and reactive atmospheric species. osti.gov

The primary degradation pathway for this compound in the atmosphere involves gas-phase reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. osti.govnih.gov The reaction with OH radicals is a significant removal process for dimethylnaphthalenes. osti.gov

Rate constants for these reactions have been measured, allowing for the estimation of the atmospheric lifetime of these compounds. For instance, the rate constant for the reaction of OH radicals with this compound has been determined, which in turn allows for the calculation of its atmospheric lifetime. With a typical atmospheric OH radical concentration, the calculated lifetime for this compound is a matter of hours. osti.gov

The reaction with NO₃ radicals is a key degradation pathway during nighttime. acs.org These reactions proceed through the initial addition of the radical to the aromatic ring, forming an adduct that can then react further, for example with nitrogen dioxide (NO₂), to form various products, including nitro-derivatives. acs.org The formation of dimethylnitronaphthalenes (DMNNs) from these radical-initiated reactions has been observed in chamber studies and ambient air. nih.govnih.gov

Table 1: Gas-Phase Reaction Rate Constants for this compound

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| OH Radical | 5.96 x 10⁻¹¹ (for 1,2-DMN as a proxy) osti.gov | ~2 hours (calculated) osti.gov |

| NO₃ Radical | 14.1 x 10⁻²⁸ (cm⁶ molecule⁻² s⁻¹) (kakc/kb) acs.org | - |

Note: The rate constant for the NO₃ radical reaction is presented as a composite value (kakc/kb) as the reaction mechanism involves a reversible initial addition step. acs.org

Direct photolysis, the degradation of a molecule by direct absorption of light, is generally not the most efficient transformation pathway for many PAHs compared to radical-initiated reactions. bsee.gov However, photo-oxidation processes, which involve other light-induced reactive species like singlet oxygen, play a role in the transformation of naphthalenes. bsee.govrsc.org Studies on other dimethylnaphthalene isomers and related compounds show that photo-oxidation can lead to the formation of various oxygenated products, such as alcohols and carbonyl compounds. bsee.govscirp.org For example, the photooxidation of dimethylnaphthalenes in the presence of crude oil, which can act as a sensitizer, leads to the oxidation of the naphthalene (B1677914) ring system. bsee.gov The presence of two methyl groups, as in this compound, influences its electronic properties and, consequently, its photochemical reactivity. unict.it

Biodegradation in Environmental Systems

Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments like soil and water. researchgate.net The structure of this compound, with its two methyl groups, influences its susceptibility to microbial attack.

The biodegradation of this compound has been evaluated in several studies using specific microbial strains. The bacterium Sphingomonas paucimobilis EPA505 has been shown to be capable of degrading this compound. researchgate.netnih.govresearchgate.net Kinetic studies using this strain have determined parameters based on the Monod model, which describes microbial growth and substrate utilization. researchgate.net

However, the degradation efficiency can vary significantly between different microorganisms. For example, a study using Pseudomonas putida ATCC 17484 found that this strain was incapable of efficiently degrading this compound, while it could utilize naphthalene and 2-methylnaphthalene. onepetro.org Research on other dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene (B47086), by Flavobacteria has identified metabolic pathways that converge with those known for naphthalene, suggesting that initial enzymatic attacks modify the methyl-substituted rings, eventually leading to ring cleavage. nih.gov

Table 2: Microbial Degradation of this compound

| Microorganism | Degradation Capability | Kinetic Model | Notes |

|---|---|---|---|

| Sphingomonas paucimobilis EPA505 | Capable researchgate.netnih.gov | Monod kinetics researchgate.net | Degradation rates are affected by the presence of other PAHs. nih.govresearchgate.net |

| Pseudomonas putida ATCC 17484 | Inefficient degradation onepetro.org | - | This strain effectively degrades naphthalene and 2-methylnaphthalene. onepetro.org |

The biodegradation of this compound is significantly influenced by various environmental factors.

Presence of Other Contaminants: In environments contaminated with complex mixtures of PAHs, the biodegradation of a single compound can be altered. researchgate.netnih.gov Studies on binary and ternary mixtures of PAHs have shown that the presence of other PAHs can retard the biodegradation of this compound due to competitive interactions. nih.govresearchgate.net For example, in a ternary mixture with naphthalene and 1-methylfluorene, the depletion of this compound occurred rapidly only after the complete removal of 1-methylfluorene, indicating preferential degradation. researchgate.netscispace.com This competitive inhibition suggests that predictions of natural attenuation based on single-compound kinetics would likely overestimate the actual rate of disappearance in a mixed-contaminant scenario. nih.govscispace.com

Substrate Bioavailability: The low water solubility of this compound can limit its availability to microorganisms in aqueous systems, thereby affecting its degradation rate. onepetro.orgsolubilityofthings.com

General Environmental Conditions: Factors such as temperature, pH, oxygen availability, and nutrient concentrations are crucial for microbial activity and thus have a profound effect on the biodegradation of PAHs. nih.govdtu.dk For instance, aerobic microbes require molecular oxygen for the initial enzymatic attack on the aromatic rings. nih.gov Extreme pH conditions or suboptimal temperatures can severely impact microbial degradation processes. nih.govdtu.dk

Occurrence and Distribution in Environmental Matrices

This compound is distributed in the environment as a result of both natural and anthropogenic activities. Its physicochemical properties, such as a water solubility of 2.74 mg/L and a high octanol-water partition coefficient (Log Kow), indicate a tendency to sorb to soil and sediment rather than remain in water. solubilityofthings.comthegoodscentscompany.com

Air: This compound has been detected in ambient air samples, often near industrial or combustion sources. acs.org For example, it was measured in the air around a medical waste incinerator. researchgate.net

Water and Sediment: Due to its hydrophobic nature, this compound released into aquatic environments is expected to partition from the water column to the sediment, where it can persist. ontosight.ainih.gov It has been included in ecological screening benchmarks for sediment and surface water. ornl.gov

Soil: Contamination of soil with this compound can occur through atmospheric deposition and industrial activities. Its fate in soil is governed by processes like sorption to organic matter and biodegradation. researchgate.net

Biota: this compound is a naturally occurring biochemical found in potatoes, where it is thought to act as a dormancy enhancer, delaying sprouting during storage. publications.gc.causda.gov

Presence in Petroleum and Coal-Derived Streams

This compound is a naturally occurring component of crude oil and coal tar. iarc.fr Its concentration in these complex hydrocarbon mixtures can vary depending on the source and history of the fossil fuel.

In petroleum, dimethylnaphthalenes are significant aromatic hydrocarbons. osti.gov The distribution of isomers, including this compound, is utilized in geochemistry to assess the geological and thermal maturity of sedimentary organic matter. osti.gov Studies have quantified the presence of this compound in various crude oils, where it is often analyzed alongside other isomers to provide insights into the oil's origin. osti.govosti.gov For instance, analysis of different crude oils has shown the concentration of this compound to be a measurable, albeit variable, component. osti.gov

Coal-derived liquids, such as coal tar, generally exhibit a higher total naphthalenic content compared to petroleum. osti.gov Naphthalene itself is the most abundant single component of coal tar. chemenu.com Research on high-temperature coal tar has identified this compound as one of the many components in its middle oil fractions. nist.gov The process of coal gasification and liquefaction can also lead to the formation of streams containing this compound.

The following table presents data on the concentration of this compound found in different petroleum and coal-derived materials.

Table 1: Concentration of this compound in Petroleum and Coal Products

| Material | Concentration (mg/g) | Reference |

|---|---|---|

| Synthoil (Coal-derived) | 0.2 | osti.gov |

| Syncrude D (Coal-derived) | 0.7 | osti.gov |

| Shale B | <0.1 | osti.gov |

| Petroleum Mix A | 0.1 | osti.gov |

Detection in Air, Water, and Soil

As a result of its presence in fossil fuels and their combustion products, this compound has been detected in various environmental media. Its release into the environment can occur through industrial processes, oil spills, and the incomplete combustion of organic materials. vliz.benih.gov

Air: The atmospheric presence of this compound is often associated with emissions from sources like incinerators. One study monitoring the air around a medical waste incinerator detected varying monthly concentrations of this compound in the ambient air. researchgate.net This highlights the potential for atmospheric transport of this compound from combustion sources.

Water: Due to its hydrophobic nature and low water solubility, this compound is not expected to be found in high concentrations in water. solubilityofthings.comfishersci.com However, it can be introduced into aquatic environments through oil spills and industrial effluents. vliz.be Monitoring efforts following such events often include the analysis of dimethylnaphthalene isomers in water and biota to assess contamination levels. epa.tas.gov.au

Soil and Sediment: Soil and sediments are significant sinks for PAHs like this compound. nih.gov Its low water solubility and tendency to sorb to organic matter contribute to its persistence in these matrices. Detection in soil and sediment is often indicative of contamination from sources such as petroleum products or atmospheric deposition.

The table below provides an example of detected concentrations of this compound in an environmental setting.

Table 2: Example of Detected this compound Concentrations in Ambient Air

| Sampling Point Location | Average Monthly Concentration Range (ng/m³) |

|---|---|

| Ambient Air near Medical Waste Incinerator | approx. 0 - 1.5 researchgate.net |

Sorption and Transport in Environmental Media

The environmental transport and fate of this compound are largely governed by its physical and chemical properties, particularly its hydrophobicity and sorption behavior. solubilityofthings.comnih.gov

Sorption: Sorption to soil and sediment particles is a primary process controlling the mobility of this compound in the environment. nih.gov This process is influenced by several factors, including the organic carbon content of the soil, soil texture, and the presence of clay minerals. nih.gov Studies have shown that clay minerals, with their large surface areas, can strongly bind hydrophobic PAHs. nih.gov The interaction is primarily physical, driven by van der Waals forces. nih.gov Research on artificial soil mixtures has demonstrated that the sorption of naphthalene compounds is significant, with more sorption observed in soils with higher organic matter and montmorillonite (B579905) content. frontiersin.org

Transport: Due to its strong tendency to sorb to particulate matter and its low water solubility, the transport of this compound in aquatic systems is often associated with suspended sediments. fishersci.com In soil, its mobility is generally low, especially in soils with high organic content. fishersci.comnih.gov This can lead to its accumulation in the upper soil layers. However, under certain conditions, it may still have the potential to migrate through the soil profile. nih.gov The movement of this compound in the atmosphere is linked to its presence on airborne particulate matter.

The table below summarizes the key environmental processes affecting the fate and transport of this compound.

Table 3: Environmental Fate and Transport Processes for this compound

| Process | Description | Influencing Factors |

|---|---|---|

| Sorption | Binding to soil and sediment particles. nih.gov | Soil organic matter content, clay content, particle size. nih.govfrontiersin.org |

| Transport in Water | Primarily associated with suspended solids due to low water solubility. fishersci.com | Water flow, sediment load. |

| Transport in Soil | Generally low mobility. fishersci.com | Soil composition, water infiltration. nih.gov |

| Atmospheric Transport | Can be transported over distances adsorbed to particulate matter. researchgate.net | Wind patterns, particle size. |

Vii. Research Applications and Emerging Areas

1,5-Dimethylnaphthalene in Organic Synthesis and as Chemical Intermediates

This compound is a polycyclic aromatic hydrocarbon that serves as a fundamental building block and intermediate in organic synthesis. Its stable, rigid naphthalene (B1677914) core, substituted with methyl groups at the 1 and 5 positions, makes it a valuable precursor for the creation of more complex molecules. The compound's resistance to oxidation and inherent stability are advantageous in various industrial and laboratory-scale chemical processes. It is primarily utilized as a starting material or an intermediate in the production of a range of other chemicals.

Derivatives of the 1,5-naphthalene structure, such as 1,5-diaminonaphthalene, are important industrial intermediates themselves. For instance, 1,5-diaminonaphthalene is a precursor to naphthalene-1,5-diisocyanate (NDI), which is used in the manufacture of high-performance polyurethane elastomers. wikipedia.org This highlights the role of the 1,5-disubstituted naphthalene scaffold as a foundational element in specialty polymer chemistry.

Applications in Materials Science

The unique electronic and structural properties of the naphthalene core have led to the investigation of its derivatives in various fields of materials science. The ability to functionalize the 1 and 5 positions allows for the tuning of molecular properties for specific applications.

Derivatives of the 1,5-naphthalene structure are being explored for their potential in organic electronics. Specifically, naphthalene-1,5-diamine has been used as a central donor core to synthesize a series of donor chromophores with an Acceptor–Donor–Acceptor (A–D–A) architecture. nih.gov In a recent study, these synthesized compounds were investigated for their photovoltaic properties through both experimental techniques and quantum chemical calculations. nih.gov

The research found that these materials exhibit efficient intramolecular charge transfer (ICT) from the naphthalene-1,5-diamine donor center to the terminal acceptor units. nih.gov All the synthesized chromophores showed low exciton (B1674681) binding energies, which suggests higher rates of exciton dissociation and effective charge transfer. nih.gov A comparative analysis with a standard hole transport material (HTM), Spiro-OMeTAD, indicated that the synthesized naphthalene-1,5-diamine-based chromophores could be promising candidates for use as efficient HTMs in photovoltaic devices. nih.gov

Molecular magnets are molecules that exhibit magnetic properties, such as slow relaxation of magnetization, independent of long-range ordering found in bulk magnets. whiterose.ac.uk These materials have potential applications in high-density data storage, quantum computing, and spintronic devices. whiterose.ac.uk The design of molecular magnets often involves incorporating organic ligands or scaffolds to connect metal centers and mediate magnetic interactions. While the broader class of polycyclic aromatic hydrocarbons is utilized in materials science, the specific application of this compound or its direct derivatives as key components in molecular magnetic devices is not yet widely documented, suggesting it may be an emerging or underexplored area of research.

Research on Biological Activities and Derivatives

The naphthalene ring is a common feature in many biologically active compounds. Research into functionalized derivatives of this compound has explored their potential in biochemical and medicinal chemistry applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. This approach has been applied to derivatives built upon the 1,5-naphthalene scaffold to guide the design of potential therapeutic agents.

A study focused on a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides synthesized as potential anticancer agents. nih.gov The anticancer activities of these compounds were evaluated in vivo against Ehrlich Ascites Carcinoma (EAC) cells in mice. nih.gov A comparative QSAR study was then performed to correlate the molecular structure of these derivatives with their observed ability to inhibit tumor cell growth. nih.gov The results of the QSAR analysis provided key insights into the structural requirements for activity.